Cas no 353777-76-1 (N-(2-Methoxybenzyl)cyclopentanamine)
N-(2-Methoxybenzyl)cyclopentanamine is a synthetic organic compound featuring a cyclopentylamine core substituted with a 2-methoxybenzyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxybenzyl moiety enhances solubility and stability, while the cyclopentylamine scaffold offers versatility in derivatization. Its well-defined stereochemistry and purity make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeting agents. The compound’s balanced lipophilicity and electron-rich aromatic system contribute to its potential in drug discovery, where it may serve as a precursor for bioactive molecules. Handling requires standard laboratory precautions due to its amine functionality.
353777-76-1 structure
Product Name:N-(2-Methoxybenzyl)cyclopentanamine
CAS No:353777-76-1
MF:C13H19NO
MW:205.296063661575
CID:1067312
PubChem ID:792694
Update Time:2025-06-06
N-(2-Methoxybenzyl)cyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Methoxybenzyl)cyclopentanamine
- Cyclopentyl-(2-methoxy-benzyl)-amine
- N-(2-methoxybenzyl)cyclopentanamine(SALTDATA: HCl)
- AC1LGCZQ
- cyclopentyl[(2-methoxyphenyl)methyl]amine
- Oprea1_031306
- Oprea1_507137
- ST064942
- N-(2-Methoxybenzyl)cyclopentanamine x1hcl
- 353777-76-1
- CS-0327598
- AB00087233-01
- SB77963
- N-CYCLOPENTYL-N-(2-METHOXYBENZYL)AMINE
- BBL018626
- STK134716
- HMS1704J11
- DTXSID70355155
- Cambridge id 5523178
- AKOS000230026
- N-[(2-methoxyphenyl)methyl]cyclopentanamine
- AG-690/11765498
-
- MDL: MFCD00980833
- Inchi: 1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3
- InChI Key: OHGORSHWNTYOFQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CNC1CCCC1
Computed Properties
- Exact Mass: 205.14677
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.02
- Boiling Point: 303.8°C at 760 mmHg
- Flash Point: 125.3°C
- Refractive Index: 1.535
- PSA: 21.26
N-(2-Methoxybenzyl)cyclopentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B429078-10mg |
N-(2-methoxybenzyl)cyclopentanamine |
353777-76-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429078-50mg |
N-(2-methoxybenzyl)cyclopentanamine |
353777-76-1 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B429078-100mg |
N-(2-methoxybenzyl)cyclopentanamine |
353777-76-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-326713-500 mg |
Cyclopentyl-(2-methoxy-benzyl)-amine, |
353777-76-1 | 500MG |
¥1,865.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-326713-500mg |
Cyclopentyl-(2-methoxy-benzyl)-amine, |
353777-76-1 | 500mg |
¥1865.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398268-1g |
N-(2-methoxybenzyl)cyclopentanamine |
353777-76-1 | 95+% | 1g |
¥2832.00 | 2024-05-17 | |
| Crysdot LLC | CD12079734-5g |
N-(2-Methoxybenzyl)cyclopentanamine |
353777-76-1 | 95+% | 5g |
$874 | 2024-07-24 |
N-(2-Methoxybenzyl)cyclopentanamine Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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